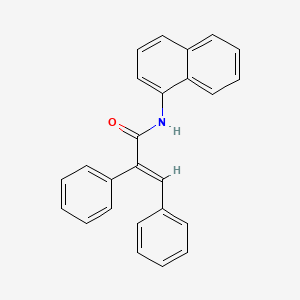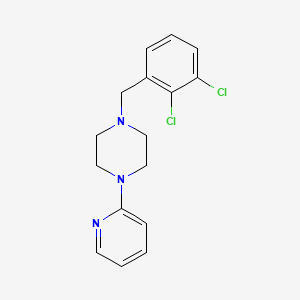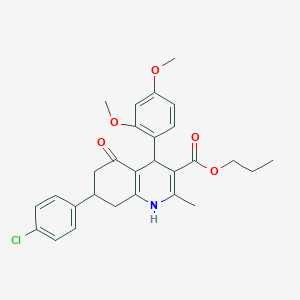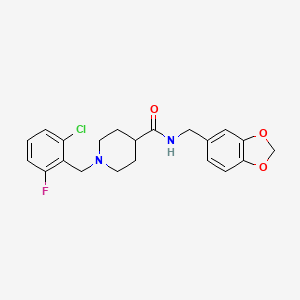![molecular formula C18H16N2O4 B4900332 5-[(2-isopropoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4900332.png)
5-[(2-isopropoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-isopropoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as IPN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPN is a pyrimidine derivative with a naphthalene moiety, and its unique structure makes it an attractive molecule for research in medicinal chemistry, material science, and organic chemistry.
Mecanismo De Acción
The mechanism of action of 5-[(2-isopropoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and antifungal activities. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have antifungal activity against various fungal strains, including Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[(2-isopropoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is its unique structure, which makes it an attractive molecule for research in various fields. This compound is also relatively easy to synthesize, and its synthesis can be achieved through several methods. However, one of the main limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-[(2-isopropoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, including the development of new synthetic methods for its synthesis, the study of its mechanism of action, and the evaluation of its potential applications in various fields. One potential future direction is the study of this compound as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential future direction is the study of this compound as a building block for the synthesis of new materials with unique properties.
In conclusion, this compound is a synthetic compound with a unique structure that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and antifungal activities. While there are limitations to working with this compound, its potential applications make it an attractive molecule for research in medicinal chemistry, material science, and organic chemistry.
Métodos De Síntesis
The synthesis of 5-[(2-isopropoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through several methods, including the Knoevenagel condensation reaction between 2-isopropoxy-1-naphthaldehyde and barbituric acid in the presence of a base catalyst. This reaction leads to the formation of this compound as a yellow powder with a high yield. Other methods of synthesis include the use of microwave irradiation and ultrasound-assisted synthesis.
Aplicaciones Científicas De Investigación
5-[(2-isopropoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. This compound has also been studied for its potential applications in the field of material science, where it has been used as a building block for the synthesis of new materials with unique properties. In organic chemistry, this compound has been used as a reagent for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
5-[(2-propan-2-yloxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-10(2)24-15-8-7-11-5-3-4-6-12(11)13(15)9-14-16(21)19-18(23)20-17(14)22/h3-10H,1-2H3,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUBASGISLFCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-acetyl-4-methyl-2-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4900266.png)


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B4900286.png)
![4-methyl-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B4900292.png)

![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4900304.png)
![2-{[2-(2,3,5-trimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B4900310.png)
![4-allyl-1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4900336.png)
![N-{4-methyl-2-[(2-thienylacetyl)amino]phenyl}-2-furamide](/img/structure/B4900340.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-benzyl-2,5-pyrrolidinedione](/img/structure/B4900356.png)
![methyl 3-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B4900369.png)
